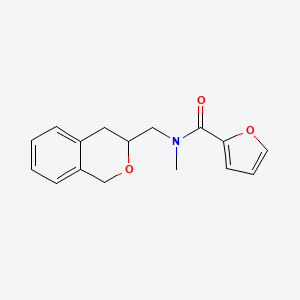
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide: is a synthetic compound with a unique chemical structure that combines an isochroman moiety with a furan carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide typically involves the following steps:
Formation of Isochroman-3-ylmethylamine: This intermediate is prepared by reacting isochroman with formaldehyde and a suitable amine under acidic conditions.
Acylation Reaction: The isochroman-3-ylmethylamine is then acylated with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furan ring or isochroman moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide: Similar structure but with a benzamide group instead of a furan carboxamide group.
N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide: Contains a benzenesulfonamide group instead of a furan carboxamide group.
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide: Features a pyrazolo[5,1-b][1,3]oxazine ring instead of a furan ring.
These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can lead to differences in their reactivity, biological activity, and applications.
生物活性
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide is a compound of increasing interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an isochroman moiety and a furan ring. This structure contributes to its biological activity by allowing interaction with various molecular targets within biological systems.
The compound's mechanism of action involves binding to specific enzymes, receptors, or proteins, thereby modulating their activity. This modulation can lead to various biological effects, including antimicrobial, antiviral, and anticancer properties. The exact pathways and targets are still under investigation but suggest a complex interplay between the compound and cellular processes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) reported range from 150.7 to 295 μg/mL for different derivatives, suggesting a promising potential as an antimicrobial agent .
Anticancer Potential
The anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. Compounds similar in structure have shown varying degrees of cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF-7), colon adenocarcinoma (LoVo), and leukemia (MV4-11) cells. Notably, some derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as therapeutic agents in cancer treatment .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(16(18)15-7-4-8-19-15)10-14-9-12-5-2-3-6-13(12)11-20-14/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLVPLHLOPNYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














